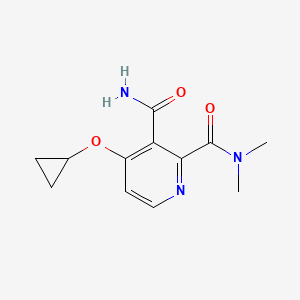
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.26 g/mol . This compound is part of the pyridine-2,3-dicarboxamide family, which is known for its diverse applications in coordination chemistry, synthetic modeling of metalloenzyme active sites, and catalytic organic transformations .
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide typically involves the reaction of pyridine-2,3-dicarboxylic acid with cyclopropylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Applications De Recherche Scientifique
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition and drug design.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as metalloenzymes. The compound acts as a ligand, binding to the active site of the enzyme and inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-N2,N2-dimethylpyridine-2,3-dicarboxamide can be compared with other pyridine-2,3-dicarboxamide derivatives, such as:
4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with distinct coordination chemistry properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and binding properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H15N3O3 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)10-9(11(13)16)8(5-6-14-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,13,16) |
Clé InChI |
QCRZYLJZFHJJEP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC=CC(=C1C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


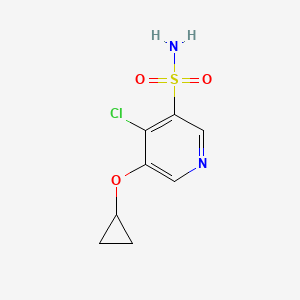
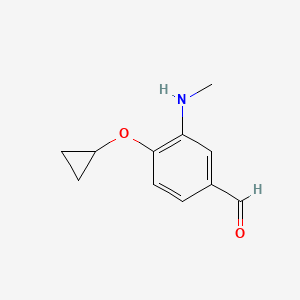
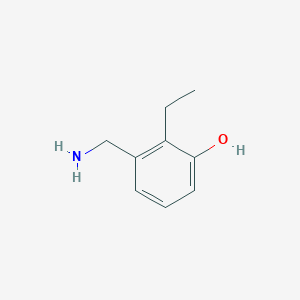
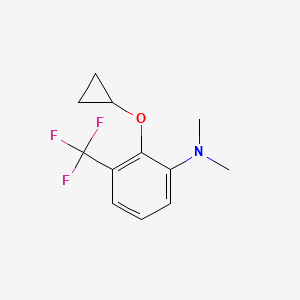
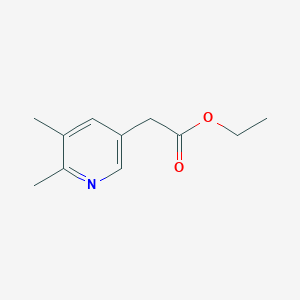
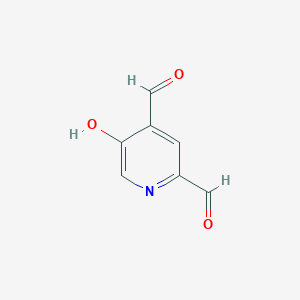

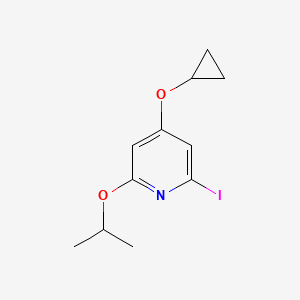

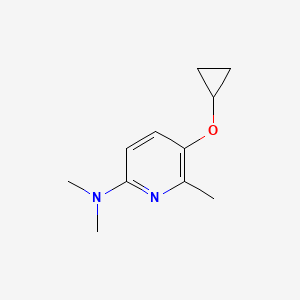
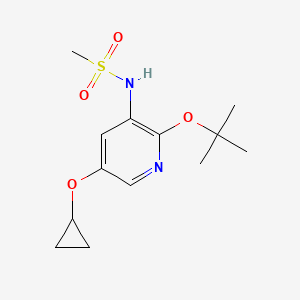

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)

